Aluminium cerium trioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Cerium's incorporation into aluminium alloys can be achieved through various methods. One common approach is the hydrothermal synthesis of cerium aluminophosphate molecular sieve, starting from aluminium hydroxide, phosphoric acid, hydrated cerium chloride, and water. This process leads to materials with a tetrahedral framework of aluminium and phosphorus, incorporating Ce(III) ions without changing the structure but increasing surface area and acidity (Araújo et al., 1997).

Molecular Structure Analysis

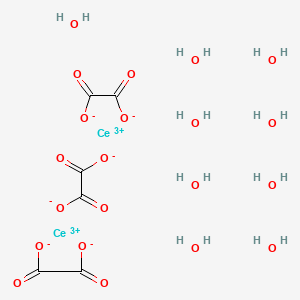

The molecular structure of aluminium cerium compounds often involves complex interactions between cerium, aluminium, and oxygen. For instance, interaction studies using photoelectron spectroscopy on model systems have shown that aluminium immediately oxidizes upon contact with cerium oxide, leading to the formation of mixed oxides where cerium is present as Ce3+. This interaction suggests the formation of compounds such as cerium aluminate (CeAlO3), mixed with Al2O3 or Ce2O3 (Skála et al., 2011).

Chemical Reactions and Properties

Cerium plays a significant role in aluminium alloys, acting as a grain refiner, eutectic modifier, and improving the alloy's strength and thermal stability. It helps in the formation of stable, high-melting-point compounds and serves as a de-gasifying and de-slagging agent through its reaction with gas and liquid impurities. This multifaceted role highlights cerium's importance in enhancing the properties of aluminium alloys for various applications (Czerwinski, 2019).

Physical Properties Analysis

The physical properties of aluminium cerium trioxide and related compounds are significantly influenced by the presence of cerium. For example, aluminium-cerium alloys have shown improved high-temperature performance compared to commercial aluminium casting alloys, demonstrating the potential of cerium as an alloy additive to enhance mechanical properties and corrosion resistance at elevated temperatures (Weiss, 2019).

Direcciones Futuras

The development of aluminium cerium alloys is ongoing, with a focus on high-temperature applications in the transportation industry . The alloys have shown potential for use in automotive, aerospace, and defense applications . Efforts are being made to commercialize the alloys and find new ways to use cerium, which will shore up market demand for an abundant rare earth element and create more value from domestic rare-earth mining operations .

Propiedades

IUPAC Name |

aluminum;cerium(3+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Ce.3O/q2*+3;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUDWUVKKRQRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Al+3].[Ce+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCeO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.096 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium cerium trioxide | |

CAS RN |

12014-44-7 |

Source

|

| Record name | Aluminium cerium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium cerium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)